molecular formula C9H5Cl2N B1298317 4,6-Dichloroquinoline CAS No. 4203-18-3

4,6-Dichloroquinoline

Cat. No. B1298317
CAS RN: 4203-18-3
M. Wt: 198.05 g/mol
InChI Key: JZGUMSTXLPEMFW-UHFFFAOYSA-N
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Patent
US04560692

Procedure details

From 93.6 g of 6-chloro-4-hydoxyquinoline and 200 ml of phosphorus oxychloride reacted in a manner similar to that described in Example 2(b) there was obtained 63.6 g of the above named compound as white needles, mp 101°-104°.
Quantity
93.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2O.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:5]1[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([Cl:1])[CH:3]=2)[N:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
93.6 g
Type
reactant
Smiles
ClC=1C=C2C(=CC=NC2=CC1)O
Name
Quantity
200 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained 63.6 g of the

Outcomes

Product
Name
Type
Smiles
ClC1=CC=NC2=CC=C(C=C12)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.